molecular formula C20H15N5O3S B3483255 4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid

4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid

Cat. No.: B3483255
M. Wt: 405.4 g/mol
InChI Key: BGBBCYVLQZHMML-UHFFFAOYSA-N
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Description

“4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C20H15N5O3S . It has an average mass of 405.430 Da and a monoisotopic mass of 405.089569 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrazole ring attached to a benzoic acid group, and a naphthylamino group attached via a sulfur atom .


Physical and Chemical Properties Analysis

This compound has a density of 1.518g/cm3 and a boiling point of 467.5ºC at 760mmHg . The melting point is between 248-250ºC .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. As mentioned, a related compound showed promising antibacterial, anticancer, and anti-TB activities . Therefore, “4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid” might also exhibit similar properties, warranting further investigation.

Properties

IUPAC Name

4-[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c26-18(21-17-7-3-5-13-4-1-2-6-16(13)17)12-29-20-22-23-24-25(20)15-10-8-14(9-11-15)19(27)28/h1-11H,12H2,(H,21,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBBCYVLQZHMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Reactant of Route 4
4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Reactant of Route 5
4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid

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